molecular formula C21H25FO4 B12076124 9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid

9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid

Cat. No.: B12076124
M. Wt: 360.4 g/mol
InChI Key: CHTUZSLWERKLLE-UHFFFAOYSA-N
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Description

The compound 9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid is a synthetic steroid derivative with a highly substituted cyclopenta[a]phenanthrene backbone. Key structural features include:

  • Fluorine at position 9, which enhances metabolic stability and receptor binding affinity.
  • Hydroxyl group at position 11, critical for glucocorticoid activity.
  • Methyl groups at positions 10, 13, and 16, which influence steric interactions and pharmacokinetics.
  • Carboxylic acid at position 17, a rare modification that alters solubility and bioavailability compared to esterified analogs.

This compound belongs to the corticosteroid class, with structural similarities to anti-inflammatory agents like dexamethasone and clobetasol. Its hexahydro configuration (partial saturation of the cyclopentaphenanthrene core) distinguishes it from fully unsaturated or octahydro derivatives .

Properties

Molecular Formula

C21H25FO4

Molecular Weight

360.4 g/mol

IUPAC Name

9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid

InChI

InChI=1S/C21H25FO4/c1-11-8-15-14-5-4-12-9-13(23)6-7-20(12,3)21(14,22)16(24)10-19(15,2)17(11)18(25)26/h6-7,9,14-16,24H,4-5,8,10H2,1-3H3,(H,25,26)

InChI Key

CHTUZSLWERKLLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 9th position using a fluorinating agent such as diethylaminosulfur trifluoride.

    Hydroxylation: Introduction of the hydroxyl group at the 11th position using a hydroxylating agent like osmium tetroxide.

    Oxidation: Formation of the keto group at the 3rd position using an oxidizing agent such as chromium trioxide.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Use of batch reactors for controlled addition of reagents and monitoring of reaction progress.

    Purification: Purification of the final product using techniques such as recrystallization, chromatography, and distillation to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to keto groups using oxidizing agents.

    Reduction: Reduction of keto groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Substitution of the fluorine atom with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation Products: Compounds with additional keto groups.

    Reduction Products: Compounds with additional hydroxyl groups.

    Substitution Products: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.

    Modulating Enzyme Activity: Inhibiting or activating enzymes involved in various biochemical pathways.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Key Features of Similar Compounds

Compound Name (CAS) Molecular Formula Substituents & Modifications Melting Point (°C) Solubility Bioactivity/Use
Target Compound (Hypothetical) C₂₂H₂₇FO₆* 9-F, 11-OH, 10,13,16-CH₃, 3-O, 17-COOH, hexahydro N/A DMSO, Methanol† Likely anti-inflammatory (inferred)
9-Fluoro-17-formyloxy-11-hydroxy-16-methyl-3-oxo-androsta-1,4-dien-17-carboxylic acid (473273-04-0) C₂₂H₂₇FO₆ 9-F, 11-OH, 10,13,16-CH₃, 3-O, 17-OCHO-COOH, unsaturated 228–232 Slight in DMSO, MeOH Dexamethasone derivative; anti-inflammatory
Clobetasol Propionate (25122-57-0) C₂₅H₃₂ClFO₅ 9-F, 11-OH, 16-CH₃, 17-OCOCH₂CH₃, 21-Cl, unsaturated ~196 Ethanol, Acetone Topical glucocorticoid for eczema, psoriasis
(8R,9S,13S,14S)-13-Methyl-3-cyanomethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one C₂₁H₂₇NO₂ 3-OCH₂CN, 13-CH₃, octahydro, 17-O N/A THF, Chloroform Estrogen analog (experimental)
Lentaron (4-Hydroxyandrost-4-ene-3,17-dione) C₁₉H₂₆O₃ 4-OH, 3,17-O, 10,13-CH₃, unsaturated 220–224 Ethanol Aromatase inhibitor; breast cancer therapy

*Hypothetical formula based on structural analogs. †Inferred from similar compounds .

Critical Differences and Implications

Substituent Effects

  • Fluorine vs. Chlorine : The target compound’s 9-fluorine (electron-withdrawing) enhances glucocorticoid receptor binding compared to clobetasol’s 21-chlorine, which increases lipophilicity and skin penetration .
  • Carboxylic Acid vs. Ester : The 17-carboxylic acid in the target compound improves aqueous solubility but may reduce cell membrane permeability compared to clobetasol’s propionate ester .
  • Methylation Pattern : The 10,13,16-trimethyl configuration in the target compound likely reduces hepatic metabolism compared to Lentaron’s 10,13-dimethyl structure .

Saturation and Ring Conformation

  • Hexahydro vs.

Biological Activity

9-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid is a synthetic compound with a complex molecular structure. It belongs to the class of steroid-like compounds and is characterized by its unique cyclopenta[a]phenanthrene backbone along with multiple functional groups including hydroxyl and fluoro substituents. This article explores its biological activity through various studies and findings.

The compound has a molecular formula of C24H31FO5C_{24}H_{31}FO_5 and a molecular weight of approximately 476.6 g/mol. Its structure includes:

  • Fluoro Group : Enhances binding affinity to biological targets.
  • Hydroxyl Groups : Contribute to metabolic stability.
  • Cyclopenta[a]phenanthrene Backbone : Provides structural integrity and biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets in biological systems. The fluoro group increases its binding affinity to certain enzymes or receptors, while the hydroxyl groups enhance its solubility and metabolic stability. This compound is believed to modulate various signaling pathways that lead to its pharmacological effects.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, corticosteroids like dexamethasone have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines.

Anticancer Potential

Studies have suggested that steroid-like compounds can influence cancer cell proliferation. The mechanism often involves the modulation of hormone receptors that are critical in tumor growth regulation.

Antiviral Activity

Preliminary investigations have noted that derivatives of this compound may exhibit antiviral properties. For example, certain steroid derivatives have shown effectiveness against viruses such as HIV and hepatitis C through inhibition of viral replication.

Case Studies

  • Corticosteroid Comparison :
    • Betamethasone : Demonstrated anti-inflammatory effects in clinical trials for chronic inflammatory diseases.
    • Dexamethasone : Used extensively in cancer treatment protocols due to its ability to suppress immune responses.
  • Antiviral Research :
    • A study evaluated the antiviral efficacy of similar compounds against HIV. The results indicated that modifications in the steroid structure could enhance antiviral activity (IC50 values ranging from 0.2 to 2 μM) .

Data Table: Biological Activities Comparison

Compound NameActivity TypeIC50/EC50 (μM)Reference
9-Fluoro-11-hydroxy compoundAnti-inflammatoryNot Specified
BetamethasoneAnti-inflammatory0.1
DexamethasoneAnticancer0.5
Fluocinolone acetonideDermatological0.3
Similar steroid derivativesAntiviral0.2 - 2

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